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Compound of Interest

Compound Name: 4-Fluorobenzyl alcohol

Cat. No.: B044065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and

applications of 4-Fluorobenzyl alcohol (CAS: 459-56-3), a versatile building block in medicinal

chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties
4-Fluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a key intermediate in

the synthesis of a wide range of organic molecules. Its physicochemical and spectroscopic

properties are summarized below.

Physicochemical Properties
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Property Value Reference(s)

CAS Number 459-56-3 [1][2][3][4]

Molecular Formula C₇H₇FO [1][2][4][5]

Molecular Weight 126.13 g/mol [1][2][4][5]

Appearance
Colorless to light yellow liquid

or solid
[1]

Melting Point 23 °C [6]

Boiling Point 204-206 °C [6]

Density 1.156 g/mL at 25 °C [1][3][4]

Refractive Index (n20/D) 1.507 [1][3][4]

Flash Point 90 °C (194 °F) - closed cup [6]

Solubility Slightly soluble in water. [6]

Spectroscopic Data
Spectrum Type Description Source

¹H NMR Spectra available in CDCl₃. [7]

¹³C NMR
Spectra available in

Chloroform-d.
[1]

Mass Spectrum
Electron ionization mass

spectra are available.
[8]

Infrared (IR) IR spectra are available. [9]

Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 4-Fluorobenzyl alcohol are

presented below.

Synthesis of 4-Fluorobenzyl Alcohol via Reduction
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This protocol describes the reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol using

sodium borohydride.

Materials:

4-Fluorobenzaldehyde

Sodium borohydride (NaBH₄)

Ethanol (or other suitable protic solvent)

Water

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (or sodium sulfate)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 0.1 g of 4-fluorobenzaldehyde in 1 mL of 95% ethanol.

Cool the solution in an ice bath. A fine suspension may form.[10]

To this cooled solution or suspension, add 20 mg of sodium borohydride in small portions

with stirring. The reaction mixture may warm up.[10]

After the addition is complete, continue stirring the reaction mixture for 15 minutes.[10]

Quench the reaction by adding 1 mL of water.
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Heat the solution to boiling, and then add hot water (1-2 mL) until the solution becomes

cloudy, indicating saturation.[10]

Allow the mixture to cool to room temperature, during which the product should crystallize.

[10]

If the product is a liquid, perform a microscale extraction with diethyl ether.[10]

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[10]

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

4-fluorobenzyl alcohol.

The product can be further purified by recrystallization or column chromatography if

necessary.[10]

Oxidation of 4-Fluorobenzyl Alcohol to 4-
Fluorobenzaldehyde
This protocol outlines the selective oxidation of 4-fluorobenzyl alcohol to 4-

fluorobenzaldehyde using pyridinium chlorochromate (PCC).

Materials:

4-Fluorobenzyl alcohol

Pyridinium chlorochromate (PCC)

Dichloromethane (CH₂Cl₂)

Silica gel

Anhydrous diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar
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Funnel with a sintered glass frit

Procedure:

In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in

dichloromethane.

To this suspension, add a solution of 4-fluorobenzyl alcohol (1 equivalent) in

dichloromethane dropwise with stirring.

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, dilute the mixture with an equal volume of anhydrous

diethyl ether.

Filter the mixture through a pad of silica gel to remove the chromium by-products.

Wash the silica gel pad with additional diethyl ether.

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield 4-

fluorobenzaldehyde.

Fischer Esterification to 4-Fluorobenzyl Acetate
This protocol details the acid-catalyzed esterification of 4-fluorobenzyl alcohol with acetic

acid.

Materials:

4-Fluorobenzyl alcohol

Glacial acetic acid

Concentrated sulfuric acid (H₂SO₄)

Diethyl ether

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Round-bottom flask with a reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-
fluorobenzyl alcohol (1 equivalent) and an excess of glacial acetic acid (e.g., 4

equivalents).[11]

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

[11]

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress

by TLC.[12]

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the excess acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Remove the solvent by rotary evaporation to obtain 4-fluorobenzyl acetate.

Williamson Ether Synthesis to 4-Fluorobenzyl Ethyl
Ether
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This protocol describes the synthesis of 4-fluorobenzyl ethyl ether via the Williamson ether

synthesis.

Materials:

4-Fluorobenzyl alcohol

Sodium hydride (NaH)

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Ethyl iodide or ethyl bromide

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen or argon atmosphere setup

Syringe

Procedure:

In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in

anhydrous DMF.

To this suspension, add a solution of 4-fluorobenzyl alcohol (1 equivalent) in anhydrous

DMF dropwise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of

the alkoxide.

Add ethyl iodide (1.2 equivalents) to the reaction mixture via syringe.

Stir the reaction at room temperature overnight or until completion as monitored by TLC.

Carefully quench the reaction by the slow addition of water.

Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude 4-fluorobenzyl

ethyl ether, which can be purified by column chromatography.

Applications in Drug Development
The introduction of a fluorine atom can significantly enhance the metabolic stability, binding

affinity, and bioavailability of drug candidates.[13] 4-Fluorobenzyl alcohol is a valuable

precursor for introducing the 4-fluorobenzyl moiety into pharmacologically active molecules.

Fedovapagon: A Vasopressin V2 Receptor Agonist
A notable example of a drug containing the 4-fluorobenzyl group is Fedovapagon, a selective

vasopressin V2 receptor (V2R) agonist.[14][15] It has been investigated for the treatment of

nocturia, a condition characterized by the need to wake up at night to urinate.[14][15]

Signaling Pathway of Vasopressin V2 Receptor

Fedovapagon exerts its therapeutic effect by activating the vasopressin V2 receptor, which is

primarily located in the principal cells of the kidney's collecting ducts. The activation of this G-

protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to water

reabsorption.
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Caption: Vasopressin V2 Receptor Signaling Pathway.

Role in Kinase Inhibitors
The 4-fluorophenyl moiety, often derived from precursors like 4-fluorobenzyl alcohol, is a

common structural feature in many kinase inhibitors.[16][17][18] The fluorine atom can

participate in favorable interactions within the kinase active site, potentially increasing the

inhibitor's potency and selectivity.[9] While a specific, approved kinase inhibitor directly

synthesized from 4-fluorobenzyl alcohol is not detailed in this guide, the general synthetic

strategies outlined above are applicable to the synthesis of such molecules. The workflow for

developing a kinase inhibitor often involves the synthesis of a library of compounds with

various substitutions on a core scaffold, followed by biological evaluation.
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Caption: Kinase Inhibitor Development Workflow.
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Safety and Handling
4-Fluorobenzyl alcohol should be handled in accordance with good industrial hygiene and

safety practices. It is classified as an irritant.

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory

irritation.

Precautionary Statements:

Wear protective gloves, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Use only outdoors or in a well-ventilated area.

Wash skin thoroughly after handling.

First Aid:

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

If on skin: Wash with plenty of soap and water.

If inhaled: Remove person to fresh air and keep comfortable for breathing.

If swallowed: Call a poison center or doctor if you feel unwell.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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